molecular formula C4H10ClNO B3052149 Ethanol, 2-[(2-chloroethyl)amino]- CAS No. 3890-98-0

Ethanol, 2-[(2-chloroethyl)amino]-

Cat. No.: B3052149
CAS No.: 3890-98-0
M. Wt: 123.58 g/mol
InChI Key: DKOGEYINHLFAEA-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-chloroethyl)amino]- is a chemical compound with the molecular formula C4H10ClNO. It is a white crystalline solid that is soluble in water and many organic solvents. This compound is known for its use in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanol, 2-[(2-chloroethyl)amino]- can be synthesized through the reaction of 2-chloroethylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C2H4ClNH2+C2H4OC4H10ClNO\text{C}_2\text{H}_4\text{ClNH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_4\text{H}_{10}\text{ClNO} C2​H4​ClNH2​+C2​H4​O→C4​H10​ClNO

Industrial Production Methods

In industrial settings, the production of Ethanol, 2-[(2-chloroethyl)amino]- involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-chloroethyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces primary or secondary amines.

    Substitution: Produces various substituted ethanol derivatives.

Scientific Research Applications

Ethanol, 2-[(2-chloroethyl)amino]- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Employed in studies involving cell signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-chloroethyl)amino]- involves its interaction with cellular components. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in cellular functions. This compound is known to target specific molecular pathways, influencing processes such as cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: Similar in structure but lacks the amino group.

    2-Aminoethanol: Contains an amino group but lacks the chloroethyl group.

    2-Chloroethylamine: Contains the chloroethyl group but lacks the ethanol moiety.

Uniqueness

Ethanol, 2-[(2-chloroethyl)amino]- is unique due to the presence of both the chloroethyl and amino groups, which confer distinct reactivity and biological activity. This dual functionality makes it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-(2-chloroethylamino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClNO/c5-1-2-6-3-4-7/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOGEYINHLFAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328957
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3890-98-0
Record name 2-[(2-Chloroethyl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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